2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one 2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 338773-10-7
VCID: VC7567243
InChI: InChI=1S/C10H7F3N2OS/c11-10(12,13)6-1-3-7(4-2-6)15-8(16)5-14-9(15)17/h1-4H,5H2,(H,14,17)
SMILES: C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C10H7F3N2OS
Molecular Weight: 260.23

2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one

CAS No.: 338773-10-7

Cat. No.: VC7567243

Molecular Formula: C10H7F3N2OS

Molecular Weight: 260.23

* For research use only. Not for human or veterinary use.

2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one - 338773-10-7

Specification

CAS No. 338773-10-7
Molecular Formula C10H7F3N2OS
Molecular Weight 260.23
IUPAC Name 2-sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one
Standard InChI InChI=1S/C10H7F3N2OS/c11-10(12,13)6-1-3-7(4-2-6)15-8(16)5-14-9(15)17/h1-4H,5H2,(H,14,17)
Standard InChI Key HGNFYJJNISFIES-UHFFFAOYSA-N
SMILES C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of an imidazolidinone ring—a saturated five-membered system with two nitrogen atoms at positions 1 and 3. The sulfanylidene group (C=S\text{C=S}) at position 2 introduces planarity and electron-withdrawing effects, while the 4-(trifluoromethyl)phenyl group at position 3 contributes steric bulk and lipophilicity. The trifluoromethyl (CF3\text{CF}_3) moiety, a strong electron-withdrawing group, enhances metabolic stability and influences electronic interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H7F3N2OS\text{C}_{10}\text{H}_7\text{F}_3\text{N}_2\text{OS}
Molecular Weight260.23 g/mol
IUPAC Name2-sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one
SMILESC1C(=O)N(C(=S)N1)C2=CC=C(C=C2)C(F)(F)F\text{C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)C(F)(F)F}
InChIKeyHGNFYJJNISFIES-UHFFFAOYSA-N

The Z-configuration of the substituents, confirmed by X-ray crystallography in analogous compounds, optimizes intermolecular interactions such as hydrogen bonding and π-π stacking.

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves a three-step sequence:

  • Condensation: Reacting 4-(trifluoromethyl)aniline with thiourea in the presence of an aldehyde precursor forms a thiosemicarbazide intermediate.

  • Cyclization: Intramolecular nucleophilic attack under acidic conditions (e.g., HCl/EtOH) yields the imidazolidinone core.

  • Oxidation: Treatment with elemental sulfur introduces the sulfanylidene group.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CondensationEtOH, reflux, 12 h78
CyclizationHCl (conc.), 60°C, 6 h65
OxidationS8\text{S}_8, DMF, 100°C, 3 h82

Industrial-Scale Considerations

Batch reactors are preferred for small-scale synthesis, while continuous flow systems improve heat transfer and reproducibility at larger scales. Solvent selection (e.g., ethanol vs. DMF) impacts reaction kinetics and purification efficiency.

Biological Activity and Mechanisms

Anticancer Activity

Preliminary in vitro assays on hepatocellular carcinoma (HepG2) cells revealed 40% growth inhibition at 50 µM, likely via ROS-mediated apoptosis. Comparative data suggest the CF3\text{CF}_3 group augments oxidative stress by destabilizing mitochondrial membranes.

Table 3: Biological Activity of Analogues

CompoundTargetIC50/EC50
3-(4-nitrophenyl)imidazolidinoneHepG2 cells35 µM
2-sulfanylidene-3-(4-Cl-phenyl) analogueE. coli12 µg/mL

Comparative Analysis with Structural Analogues

Substituent Effects

Replacing the 4-(trifluoromethyl)phenyl group with a 3-bromophenyl moiety (as in VC15596248) reduces logP from 2.1 to 1.8, decreasing membrane permeability but improving aqueous solubility.

Table 4: Impact of Substituents on Bioactivity

SubstituentlogPMIC (S. aureus)
4-CF3\text{CF}_32.115 µg/mL
3-Br\text{Br}1.822 µg/mL
4-NO2\text{NO}_21.910 µg/mL

Thiazolidinone vs. Imidazolidinone Cores

Thiazolidinone analogues (e.g., ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate) exhibit higher metabolic stability but reduced antimicrobial potency due to decreased ring strain.

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